molecular formula C13H15NO2 B1373528 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 1152584-11-6

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B1373528
CAS No.: 1152584-11-6
M. Wt: 217.26 g/mol
InChI Key: IOHDQQKVEJHTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Mode of Action

The compound interacts with the NMDA receptor in a non-competitive manner, meaning it binds to a site different from the active site. This binding can lead to changes in the receptor’s conformation, inhibiting its function. The R-methyl group of the compound can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .

Pharmacokinetics

. These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the NMDA receptor, which can have various downstream effects depending on the context. For instance, it has been suggested that certain substituents in the pyrrolidine-2,5-dione ring can positively affect anticonvulsant activity .

Action Environment

The action of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

Chemical Reactions Analysis

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

3-ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(8-11(15)14-12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHDQQKVEJHTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione
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Reactant of Route 6
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